Regioisomeric Differentiation: 5,6- vs. 6,7-Methylenedioxy-1-tetralone
The position of the methylenedioxy bridge on the 1-tetralone core is the primary determinant of downstream synthetic utility. 5,6-Methylenedioxy-1-tetralone serves as a key intermediate for ABT-200, a specific alpha-2 adrenoceptor antagonist [1]. In contrast, the 6,7-methylenedioxy isomer (CAS 41303-45-1) is chemically distinct, leading to different intermediates and final compounds, with no documented use in synthesizing the same CNS-active agents. This regiospecificity is non-negotiable for validated synthetic routes [2].
| Evidence Dimension | Regiochemistry of Methylenedioxy Group |
|---|---|
| Target Compound Data | 5,6-position |
| Comparator Or Baseline | 6,7-position (CAS 41303-45-1) |
| Quantified Difference | Different IUPAC names and InChI Keys: 8,9-dihydro-7H-benzo[g][1,3]benzodioxol-6-one (OJBDSNGDZANUCJ-UHFFFAOYSA-N) vs. 7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one (NTZLWARVWMHHEN-UHFFFAOYSA-N) |
| Conditions | Standard IUPAC nomenclature and InChI Key assignment |
Why This Matters
Procuring the incorrect regioisomer will derail any synthetic pathway validated for ABT-200 or its analogs, leading to failed reactions or the formation of a different, undesired product.
- [1] Klix, R. C., Cain, M. H., & Bhatia, A. V. (1995). Synthesis of 5,6-methylenedioxy-1-tetralone. An aryl grignard approach from guaiacol. Tetrahedron Letters, 36(36), 6413-6414. View Source
- [2] Wiley SpectraBase. 6,7-(Methylenedioxy)-1-tetralone. Compound ID: GAkDGTS8maV. View Source
